2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-bromophenyl group can be done via electrophilic aromatic substitution.
Ether Formation: The ethoxyphenoxypropyl group can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinazolinones and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
This compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. Research in these areas could involve in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one would depend on its specific biological activity. For example, if it exhibits anti-cancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or transcription factors.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: A simpler analog without the bromine and ethoxyphenoxypropyl groups.
4-Bromo-2-phenylquinazolin-4-one: Similar structure but lacks the ethoxyphenoxypropyl group.
3-[3-(3-Ethoxyphenoxy)propyl]-2-phenylquinazolin-4-one: Similar but without the bromine atom.
Uniqueness
The presence of both the 4-bromophenyl and 3-(3-ethoxyphenoxy)propyl groups in 2-(4-Bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over simpler analogs in specific applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-2-30-20-7-5-8-21(17-20)31-16-6-15-28-24(18-11-13-19(26)14-12-18)27-23-10-4-3-9-22(23)25(28)29/h3-5,7-14,17H,2,6,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLPTUEXLMDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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